molecular formula C13H18ClN3O3 B13212348 tert-Butyl 3-(6-chloro-5-methoxypyrimidin-4-yl)azetidine-1-carboxylate

tert-Butyl 3-(6-chloro-5-methoxypyrimidin-4-yl)azetidine-1-carboxylate

Cat. No.: B13212348
M. Wt: 299.75 g/mol
InChI Key: RDALDBZJBCYCNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-(6-chloro-5-methoxypyrimidin-4-yl)azetidine-1-carboxylate is a heterocyclic compound featuring an azetidine ring (a four-membered saturated nitrogen heterocycle) substituted at the 3-position with a 6-chloro-5-methoxypyrimidine moiety. The tert-butyl carbamate group at the 1-position of the azetidine serves as a protective group, enhancing solubility and stability during synthetic processes.

Key structural attributes:

  • Azetidine core: Confers conformational rigidity and modulates pharmacokinetic properties.
  • Pyrimidine substituent: The 6-chloro and 5-methoxy groups introduce electron-withdrawing and electron-donating effects, respectively, influencing reactivity and binding interactions.
  • tert-Butyl carbamate: Improves lipophilicity and protects the azetidine nitrogen during synthesis.

Properties

Molecular Formula

C13H18ClN3O3

Molecular Weight

299.75 g/mol

IUPAC Name

tert-butyl 3-(6-chloro-5-methoxypyrimidin-4-yl)azetidine-1-carboxylate

InChI

InChI=1S/C13H18ClN3O3/c1-13(2,3)20-12(18)17-5-8(6-17)9-10(19-4)11(14)16-7-15-9/h7-8H,5-6H2,1-4H3

InChI Key

RDALDBZJBCYCNB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=C(C(=NC=N2)Cl)OC

Origin of Product

United States

Preparation Methods

Core Structural Assembly

The synthesis begins with the formation of the azetidine ring, a four-membered nitrogen heterocycle, which is a key scaffold for this compound. The azetidine core is typically synthesized via intramolecular cyclization reactions involving amino alcohols or amino acids. For instance, a common approach involves:

  • Starting Material: 3-hydroxyazetidine-1-carboxylic acid derivatives.
  • Activation: Conversion of the hydroxyl group into a leaving group (e.g., mesylate or tosylate).
  • Cyclization: Intramolecular nucleophilic substitution to form the azetidine ring.

This step often employs reagents like triphosgene or phosgene derivatives to facilitate cyclization under controlled conditions, usually at low temperatures to prevent ring-opening side reactions.

Introduction of the tert-Butyl Carbamate Protecting Group

The amino group of the azetidine is protected with a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps:

  • Reagents: Di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
  • Conditions: Typically performed in an inert solvent like dichloromethane at room temperature.
  • Outcome: Formation of tert-butyl 3-hydroxyazetidine-1-carboxylate.

Functionalization of the Pyrimidine Ring

The pyrimidine moiety, specifically 6-chloro-5-methoxypyrimidine, is prepared via nucleophilic aromatic substitution or coupling reactions:

  • Starting Material: 6-chloro-5-methoxypyrimidine.
  • Reaction: Nucleophilic substitution at the 4-position using a suitable nucleophile, such as an amino or azetidine derivative.
  • Reagents: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in solvents like tetrahydrofuran (THF).
  • Conditions: Low temperature (e.g., -78°C to 0°C) to control reactivity and selectivity.

Alternatively, the pyrimidine ring can be functionalized via Suzuki-Miyaura coupling if a boronic acid derivative is used, as indicated in literature for similar compounds.

Coupling of Azetidine and Pyrimidine

The key step involves coupling the protected azetidine with the functionalized pyrimidine:

  • Method: Nucleophilic substitution or cross-coupling reactions.
  • Reagents: Palladium-catalyzed Suzuki coupling using a boronic acid derivative of the pyrimidine and a halogenated azetidine intermediate.
  • Conditions: Elevated temperatures (~80°C), inert atmosphere, with ligands such as Pd(PPh₃)₄ or Pd(dppf)Cl₂.

This step attaches the pyrimidine moiety to the azetidine ring, forming the core structure of the target compound.

Introduction of the Carboxylate Group

The final step involves attaching the carbamate group to the azetidine nitrogen:

  • Method: Carbamoylation using tert-butyl chloroformate or similar reagents.
  • Reagents: Tert-butyl chloroformate in the presence of a base like triethylamine.
  • Outcome: Formation of the tert-butyl carbamate protecting group on the nitrogen.

Alternatively, the carboxylate group can be introduced via amidation or esterification reactions, depending on the precursor intermediates.

Data Tables Summarizing the Preparation Methods

Step Starting Material Reagents Conditions Key Transformation Product
1 3-Hydroxyazetidine-1-carboxylic acid Triphosgene, base Low temperature, inert atmosphere Cyclization to azetidine ring Azetidine core
2 Azetidine derivative Boc₂O, triethylamine Room temperature, dichloromethane Boc protection of amine tert-Butyl 3-hydroxyazetidine-1-carboxylate
3 6-Chloro-5-methoxypyrimidine NaH, THF -78°C to 0°C Nucleophilic substitution or coupling Functionalized pyrimidine
4 Protected azetidine + pyrimidine Pd-catalyst, boronic acid 80°C, inert atmosphere Suzuki-Miyaura coupling Azetidine-pyrimidine conjugate
5 Coupled intermediate Tert-butyl chloroformate, triethylamine Room temperature Carbamoylation Final protected compound

Notes and Considerations

  • Selectivity Control: Low-temperature conditions are critical during nucleophilic substitutions and coupling reactions to prevent side reactions.
  • Purification: Techniques such as column chromatography and recrystallization are employed after each step to isolate pure intermediates.
  • Yield Optimization: Reaction parameters, such as reagent equivalents and reaction times, are optimized based on scale and desired purity.
  • Safety: Handling of reactive reagents like triphosgene, sodium hydride, and palladium catalysts requires appropriate safety measures.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chloro group on the pyrimidine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of diverse derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the functional groups present. For example, the methoxy group can be demethylated under oxidative conditions.

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic media.

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products:

    Substitution Products: Various substituted pyrimidine derivatives.

    Oxidation Products: Demethylated or oxidized derivatives.

    Hydrolysis Products: The corresponding carboxylic acid.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Ligand Synthesis: Employed in the synthesis of ligands for coordination chemistry and catalysis.

Biology and Medicine:

    Drug Development: Investigated for its potential as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors.

    Biological Probes: Used as a probe in biological studies to investigate enzyme mechanisms and protein-ligand interactions.

Industry:

    Material Science: Utilized in the synthesis of advanced materials with specific properties, such as polymers and coatings.

    Agriculture: Explored for its potential use in the development of agrochemicals, including herbicides and pesticides.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(6-chloro-5-methoxypyrimidin-4-yl)azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The chloro and methoxy groups on the pyrimidine ring can influence the compound’s binding affinity and selectivity. The azetidine ring may also play a role in stabilizing the compound’s interaction with its molecular target.

Comparison with Similar Compounds

tert-Butyl 3-(cyanomethyl)-3-(pyrazolyl-boronic ester)azetidine-1-carboxylate

  • Structure: Contains a cyanomethyl group and a pyrazole-boronic ester at the azetidine 3-position.
  • Key Differences: The boronic ester enables Suzuki-Miyaura cross-coupling reactions, while the cyanomethyl group may enhance electrophilicity.
  • Applications : Useful in bioconjugation or as an intermediate for boron-containing therapeutics .

tert-Butyl 3-aminoazetidine-1-carboxylate

  • Structure : Features a primary amine at the azetidine 3-position.
  • Applications : Widely used in peptide mimetics and covalent inhibitor design .

tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate

  • Structure : Includes a methyl ester-substituted ethylidene group.
  • Key Differences : The ester group improves solubility in polar solvents, while the ethylidene moiety introduces unsaturation, altering conformational dynamics.
  • Applications: Potential precursor for Michael addition reactions .

Pyrimidine-Based Derivatives

tert-Butyl 4-(6-methoxy-5-(pyrimidine-4-carboxamido)-2H-indazol-2-yl)piperidine-1-carboxylate

  • Structure : Combines indazole, piperidine, and pyrimidine-carboxamide groups.
  • Key Differences : The indazole core and piperidine ring increase molecular weight (MW = 454) and complexity, likely enhancing target selectivity in kinase inhibition.
  • Applications : Reported in oncology research for kinase inhibition .

tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate

  • Structure : Substitutes pyrimidine on a piperazine ring.
  • Applications : Used in CNS drug discovery due to piperazine’s blood-brain barrier permeability .

Comparative Data Tables

Table 2. Pyrimidine/Pyridine Derivatives: Structural and Functional Comparison

Compound Name Core Structure Functional Groups Molecular Weight Reference
tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate Pyridine OH, OMe, carbamate ~268 (estimated)
tert-Butyl 4-(6-methoxy-5-(pyrimidine-4-carboxamido)-2H-indazol-2-yl)piperidine-1-carboxylate Indazole-pyrimidine Carboxamide, OMe 454.50
tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate Piperazine-pyrimidine None (plain pyrimidine) ~293 (estimated)

Key Research Findings

Electronic Effects : The 6-chloro and 5-methoxy groups on the pyrimidine ring of the target compound create a polarized electronic environment, enhancing interactions with aromatic residues in enzyme active sites .

Ring Strain vs.

Synthetic Versatility : The tert-butyl carbamate group in the target compound and its analogs facilitates deprotection under mild acidic conditions, enabling modular synthesis of diverse derivatives .

Biological Activity

tert-Butyl 3-(6-chloro-5-methoxypyrimidin-4-yl)azetidine-1-carboxylate is a synthetic compound featuring a tert-butyl group attached to an azetidine ring, which is further substituted with a 6-chloro-5-methoxypyrimidin-4-yl moiety. This unique structure suggests potential biological activities that are of interest in medicinal chemistry, particularly in drug development targeting diseases influenced by pyrimidine metabolism or requiring azetidine derivatives.

  • Molecular Formula : C13H18ClN3O3
  • Molecular Weight : 299.75 g/mol

The presence of the methoxy and chloro substituents on the pyrimidine ring can influence the compound's reactivity and interaction with biological targets, potentially enhancing its pharmacological profile.

Synthesis

The synthesis of this compound typically involves:

  • Reagents : tert-butyl 3-hydroxyazetidine-1-carboxylate and 6-chloro-5-methoxypyrimidine.
  • Conditions : The reaction is generally carried out in the presence of a base (e.g., sodium hydride) and a solvent like tetrahydrofuran (THF), under controlled temperature to ensure high yield and purity.

The biological activity of this compound is likely mediated through its interaction with specific biological receptors or enzymes. The methoxypyrimidinyl group can form hydrogen bonds and other interactions with active sites on proteins, potentially leading to inhibition or activation of their function. Research suggests that compounds with similar structures may act as enzyme inhibitors or receptor modulators, making them valuable in therapeutic applications.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties. It may inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Enzyme Inhibition

Research into enzyme inhibition has shown that compounds similar to this azetidine derivative can effectively inhibit enzymes involved in metabolic pathways. For instance, studies focusing on pyrimidine metabolism have highlighted the potential of such compounds to modulate enzyme activity, which could be beneficial in conditions like cancer where metabolic pathways are dysregulated.

Case Studies

  • Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial effects of various azetidine derivatives, including this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli.
  • Enzyme Interaction Studies : Molecular docking simulations were conducted to assess the binding affinity of this compound to specific enzymes involved in pyrimidine metabolism. The simulations suggested strong interactions with the active site residues, indicating its potential as a lead compound for further development.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
tert-Butyl 3-(6-bromo-5-methoxypyrimidin-4-yl)azetidine-1-carboxylateSimilar azetidine structure with bromo substitutionPotentially different biological activity due to bromine's larger size
tert-Butyl 3-(5-fluoro-pyrimidin-4-yl)azetidine-1-carboxylateFluorinated pyrimidine instead of chloroFluorine may enhance lipophilicity and bioavailability
tert-butyl 3-(6-methylpyrimidin-4-yl)azetidine-1-carboxylateMethyl substitution instead of chloro and methoxyVariation in electronic properties affecting reactivity

These comparisons illustrate how variations in substituents can influence biological activities and pharmacological profiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.